2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole
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Overview
Description
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors under controlled conditions. One common method involves the use of azetidin-3-ylmethyl chloride and 4,5-dihydrothiazole-2-thiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Functionalized azetidine derivatives
Scientific Research Applications
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of microorganisms, thereby exhibiting antimicrobial activity. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole is unique due to its combination of the azetidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H12N2S2 |
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Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H12N2S2/c1-2-10-7(9-1)11-5-6-3-8-4-6/h6,8H,1-5H2 |
InChI Key |
BYFMUCWBFWCLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC2CNC2 |
Origin of Product |
United States |
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